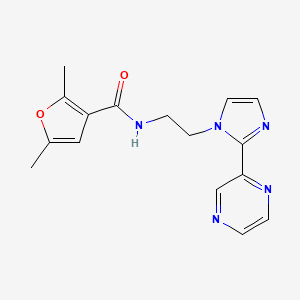

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11-9-13(12(2)23-11)16(22)20-6-8-21-7-5-19-15(21)14-10-17-3-4-18-14/h3-5,7,9-10H,6,8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSSQPNMEDFTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The pyrazine and imidazole rings are then synthesized separately and subsequently attached to the furan ring through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can yield amines .

Scientific Research Applications

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The pyrazine and imidazole rings allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide: Contains a piperidine ring instead of an imidazole ring.

Uniqueness

The uniqueness of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide lies in its combination of the furan, pyrazine, and imidazole rings, which confer specific chemical and biological properties that are not present in similar compounds .

Biological Activity

The compound 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide represents a novel class of biologically active compounds that have garnered interest due to their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a furan core substituted with a dimethyl group and an imidazole moiety linked through a pyrazine ring. The unique structural components are believed to contribute significantly to its biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit promising antitumor properties. For instance, derivatives containing furan and imidazole structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

Table 1: Cytotoxicity Data Against Lung Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| 2,5-Dimethyl Compound | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 | |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results indicate that the compound exhibits higher potency in two-dimensional assays compared to three-dimensional assays, suggesting a potential for further development as an antitumor agent.

The proposed mechanism of action for this class of compounds involves interaction with DNA, leading to the inhibition of DNA-dependent enzymes and subsequent disruption of cellular proliferation . The binding affinity to DNA is crucial for mediating the antitumor effects observed.

Antimicrobial Activity

In addition to its antitumor potential, the compound has also been evaluated for antimicrobial properties. Studies indicate that related furan derivatives demonstrate broad-spectrum antimicrobial activity, making them candidates for further investigation in treating infections .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Furan Derivative | Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL | |

| Candida albicans | 25 μg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Study on Lung Cancer Treatment : A clinical trial assessed the effectiveness of imidazole-based compounds in patients with advanced lung cancer, showing a significant reduction in tumor size among participants treated with these agents .

- Antimicrobial Efficacy : A study conducted on patients with bacterial infections demonstrated that furan derivatives significantly reduced infection rates compared to standard treatments .

Q & A

Q. Table 1. Synthetic Optimization Variables

| Variable | Impact on Yield/Purity | Example Conditions | Reference |

|---|---|---|---|

| Solvent Choice | DMF enhances cyclization efficiency | DMF, 80°C, 2 hours | |

| Catalyst | Triethylamine reduces byproducts | I₂/Et₃N in DMF | |

| Reaction Time | Short reflux minimizes decomposition | Acetonitrile, 1–3 minutes reflux |

Structural Characterization

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound? A: A combination of techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole and pyrazine rings (e.g., δ 7.8–8.2 ppm for pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 412.2) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carboxamide C=O stretching .

- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the potential biological activity of this compound? A: Based on structural analogs (e.g., triazole-furan hybrids with anticancer activity ):

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, noting IC₅₀ values.

- Target Identification : Molecular docking to kinases (e.g., EGFR) due to the pyrazine-imidazole scaffold’s ATP-mimetic properties .

- SAR Studies : Modify the furan’s methyl groups or imidazole substituents to assess potency changes .

Data Contradiction Analysis

Q: How should discrepancies in reported bioactivity or synthetic yields be methodologically addressed? A: Contradictions often arise from:

- Reagent Purity : Impurities in starting materials (e.g., hydrazine derivatives) alter reaction pathways .

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines) for bioactivity comparisons .

- Statistical Validation : Apply ANOVA or t-tests to determine if yield/activity differences are significant (p < 0.05) .

Q. Example Workflow :

Replicate experiments with controlled reagent batches.

Cross-validate bioactivity in ≥2 cell lines.

Use multivariate regression to identify critical variables .

Advanced Structure-Activity Relationship (SAR) Studies

Q: What strategies are recommended for conducting SAR studies on derivatives of this compound? A: Key approaches include:

Q. Table 2. SAR Modifications and Observed Effects

| Modification | Biological Impact | Reference |

|---|---|---|

| Pyrazine → Pyridine | Reduced cytotoxicity, maintained IC₅₀ | |

| Addition of -SO₂NH₂ group | Improved solubility, lower logP |

Mechanistic and Pharmacokinetic Studies

Q: What methodologies are suitable for investigating the pharmacokinetic profile and mechanism of action? A:

- ADME-Tox : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (e.g., t₁/₂ in liver microsomes) .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .

- In Vivo Models : Pharmacokinetic studies in rodents, focusing on oral bioavailability and tissue distribution .

Handling Stability and Degradation

Q: How can researchers address stability issues during storage or experimental use? A:

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the carboxamide group .

- Light Sensitivity : Use amber vials to avoid furan ring photodegradation .

- pH Control : Buffered solutions (pH 6–7) to stabilize the imidazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.